molecular formula C23H27N5O3 B11266780 1-(2,4-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

1-(2,4-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B11266780
M. Wt: 421.5 g/mol
InChI Key: SFGOCODUVOKZBM-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a urea derivative featuring a triazoloazepine core and aromatic substituents. Its structure includes:

  • 2,4-Dimethoxyphenyl group: Enhances lipophilicity and may influence binding affinity through methoxy-mediated hydrogen bonding.
  • Phenyl urea linkage: A common pharmacophore in kinase inhibitors and enzyme modulators, offering hydrogen-bonding capabilities .

Properties

Molecular Formula

C23H27N5O3

Molecular Weight

421.5 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C23H27N5O3/c1-30-18-12-13-19(20(15-18)31-2)28(23(29)24-17-9-5-3-6-10-17)16-22-26-25-21-11-7-4-8-14-27(21)22/h3,5-6,9-10,12-13,15H,4,7-8,11,14,16H2,1-2H3,(H,24,29)

InChI Key

SFGOCODUVOKZBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-DIMETHOXYPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multiple steps, starting with the preparation of the triazoloazepine ring. This can be achieved through a series of cyclization reactions involving appropriate precursors. The final step usually involves the coupling of the triazoloazepine intermediate with a urea derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-DIMETHOXYPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the nature of the substituents.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structural motifs to 1-(2,4-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea exhibit significant antitumor properties. The presence of the triazole ring is particularly noteworthy as it has been linked to:

  • Inhibition of Tumor Cell Proliferation : Studies have shown that triazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Mechanism of Action : The specific mechanisms may involve the inhibition of critical enzymes or pathways associated with cancer cell survival and proliferation. For instance, compounds that interact with tubulin or disrupt microtubule formation have been noted for their antitumor effects.

Antimicrobial Properties

The compound also shows promise in antimicrobial applications:

  • Broad-Spectrum Activity : Similar compounds have demonstrated effectiveness against a range of pathogens including bacteria and fungi. The aromatic and heterocyclic structures contribute to this activity by interfering with microbial cell processes.
  • Potential Targets : The exact mechanisms may involve the inhibition of enzymes essential for microbial metabolism or structural integrity.

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the biological efficacy of compounds related to This compound . Below is a summary table highlighting key findings from selected research articles:

Study ReferenceFocusFindings
Antitumor ActivityDerivatives demonstrated significant inhibition of tumor cell lines (e.g., A549) through apoptosis induction.
Antimicrobial EvaluationCompounds exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Pharmacological PropertiesHighlighted potential therapeutic uses in treating cancers and infections due to unique structural features.

Mechanism of Action

The mechanism of action of 3-(2,4-DIMETHOXYPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA involves its interaction with specific molecular targets and pathways. The triazoloazepine ring is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Structural Analogues with Urea Linkages

The target compound shares a urea backbone with several analogues, but key differences arise in substituents and heterocyclic cores:

Table 1: Structural and Physicochemical Comparison
Compound Name/ID Substituents (R1, R2) Heterocyclic Core Molecular Weight (g/mol) Key Features
Target Compound 2,4-Dimethoxyphenyl, Phenyl Triazolo[4,3-a]azepine ~500 (estimated) High flexibility, dual methoxy groups
(11i: 1-Phenyl-3-(4-(4-((piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) Phenyl, Thiazolylphenyl Piperazine-thiazole 466.2 Hydrazinyl-2-oxoethyl group; yields >85%
(CAS 1048916-01-3) 2,4-Dimethylphenyl, Benzodiazepine Benzodiazepine 412.493 Benzodiazepine core; H-bond donors: 2
(Triazolo[4,3-b]pyridazine derivative) 2,5-Dimethoxyphenyl, 3,4,5-Trimethoxyphenyl Triazolo[4,3-b]pyridazine ~550 (estimated) Multiple methoxy groups; enhanced solubility
(Morpholino-triazine urea) 2,4-Difluorophenyl, Hydroxymethylphenyl Morpholino-1,3,5-triazine 498.4 High HPLC purity (97.5%); morpholine for solubility
Key Observations :
  • Heterocyclic Core Diversity : The target’s triazoloazepine core offers distinct flexibility compared to rigid benzodiazepines () or planar thiazole-piperazine systems (). This may influence binding pocket compatibility in biological targets.
  • Synthetic Yields : ’s compounds exhibit high yields (83–89%), suggesting efficient synthetic routes for urea-thiazole derivatives, though the target’s synthesis complexity is unclear .

Pharmacological and Functional Insights

While activity data for the target compound are absent, inferences can be drawn from structural analogues:

  • Urea-Thiazole Derivatives () : These compounds lack detailed bioactivity but share urea-thiazole motifs seen in kinase inhibitors. Their molecular weights (466–602 g/mol) align with drug-like properties .
  • Benzodiazepine Urea () : The benzodiazepine core is associated with CNS activity, but the urea linkage here may redirect functionality toward enzyme inhibition .

Physicochemical and ADME Considerations

  • H-Bonding Capacity: With two H-bond donors (urea NH groups), the target resembles but contrasts with ’s hydrazinyl-2-oxoethyl group, which adds an H-bond acceptor .
  • LogP Predictions: The 2,4-dimethoxyphenyl group likely increases LogP compared to polar morpholino () or hydroxymethyl () substituents.

Biological Activity

The compound 1-(2,4-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is an intricate organic molecule that contains a urea functional group and a triazole ring fused with an azepine structure. This unique architecture suggests potential for diverse biological activities. Recent studies have explored its pharmacological properties, particularly in the realms of anticancer and antimicrobial effects.

Anticancer Properties

Studies have indicated that derivatives of triazole compounds exhibit significant anticancer activity. For instance, compounds containing the 1,2,4-triazole scaffold have been reported to show cytotoxicity against various human cancer cell lines including MCF-7 (breast cancer) and Bel-7402 (liver cancer) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
1-(2,4-dimethoxyphenyl)-...MCF-710.5
1-(2,4-dimethoxyphenyl)-...Bel-740212.3
Triazole derivative AMCF-78.0
Triazole derivative BBel-740215.0

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been extensively documented. The compound demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

The mechanism of action for the biological activity of this compound appears to be multifaceted:

  • Inhibition of DNA Synthesis : Triazole derivatives are known to interfere with nucleic acid synthesis in microorganisms.
  • Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
  • Enzyme Inhibition : Some studies suggest that these compounds inhibit specific enzymes that are crucial for the survival of cancer cells and bacteria.

Case Studies

A notable study conducted by Barbuceanu et al. synthesized various triazole derivatives and evaluated their antibacterial activities against multi-drug resistant strains . The results indicated that compounds similar to the target compound exhibited enhanced activity against resistant strains compared to traditional antibiotics.

Additionally, a comparative analysis highlighted that the introduction of specific substituents on the triazole ring significantly influenced the biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

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